Methyl 3-hydroxy-4-iodobenzoate
Overview
Description
Methyl 3-hydroxy-4-iodobenzoate: is an organic compound with the molecular formula C8H7IO3 . It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a hydroxyl group and the hydrogen atom at the 4-position is replaced by an iodine atom. This compound is often used as an intermediate in pharmaceutical and organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 3-hydroxy-4-iodobenzoate is a complex organic compound with the molecular formula C8H7IO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, a symmetrical Sonogashira coupling with trimethylsilylacetylene can occur, leading to the formation of dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The compound’s potential to undergo coupling reactions suggests it may influence pathways involving similar chemical reactions .
Result of Action
Given its potential to undergo coupling reactions , it may induce changes at the molecular level, which could potentially influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-iodobenzoate can be synthesized through the iodination of methyl 4-hydroxybenzoate. The process involves dissolving methyl 4-hydroxybenzoate in acetic acid and adding iodine monochloride dropwise while maintaining the temperature at 65°C. The mixture is then stirred for several hours at room temperature to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Sonogashira coupling.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates depending on the substituent introduced.
Oxidation and Reduction Reactions: Products include ketones and alcohols derived from the original compound.
Scientific Research Applications
Methyl 3-hydroxy-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents due to its potential biological activity.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- Methyl 4-hydroxy-3-iodobenzoate
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 3,5-diiodo-4-hydroxybenzoate
Comparison: Methyl 3-hydroxy-4-iodobenzoate is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and reactions .
Properties
IUPAC Name |
methyl 3-hydroxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCQVWRESZDFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439009 | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157942-12-6 | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-4-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-4-iodobenzoic acid methyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37K792YP65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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